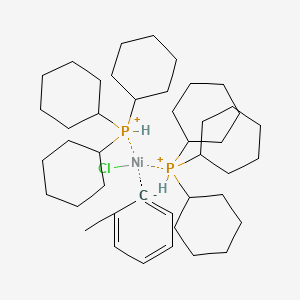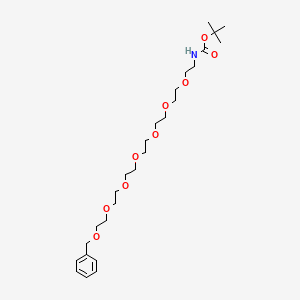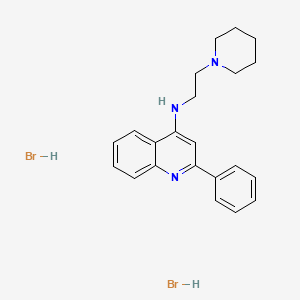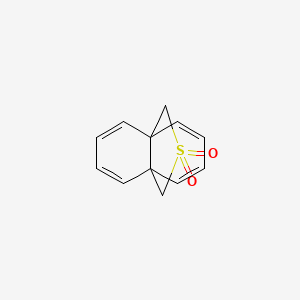![molecular formula C8H8Br2O2S B11937757 {[(Dibromomethyl)sulfonyl]methyl}benzene CAS No. 16003-63-7](/img/structure/B11937757.png)
{[(Dibromomethyl)sulfonyl]methyl}benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[(Dibromomethyl)sulfonyl]methyl}benzene, also known by its chemical formula C8H8Br2O2S, is a compound that features a benzene ring substituted with a dibromomethyl group and a sulfonylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[(Dibromomethyl)sulfonyl]methyl}benzene typically involves the reaction of benzene with dibromomethyl sulfone under specific conditions. The reaction is carried out in the presence of a catalyst, often a Lewis acid such as aluminum chloride (AlCl3), which facilitates the electrophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to maintain the consistency and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
{[(Dibromomethyl)sulfonyl]methyl}benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the dibromomethyl group to a methyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the sulfonylmethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted benzene derivatives, sulfone compounds, and reduced forms of the original compound.
Applications De Recherche Scientifique
{[(Dibromomethyl)sulfonyl]methyl}benzene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the manufacture of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which {[(Dibromomethyl)sulfonyl]methyl}benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The dibromomethyl group can participate in halogen bonding, influencing the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- {[(Dichloromethyl)sulfonyl]methyl}benzene
- {[(Chloromethyl)sulfonyl]methyl}benzene
- {[(Trichloromethyl)sulfonyl]methyl}benzene
Uniqueness
{[(Dibromomethyl)sulfonyl]methyl}benzene is unique due to the presence of two bromine atoms, which impart distinct chemical properties such as increased reactivity and potential for halogen bonding. This makes it a valuable compound for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
16003-63-7 |
|---|---|
Formule moléculaire |
C8H8Br2O2S |
Poids moléculaire |
328.02 g/mol |
Nom IUPAC |
dibromomethylsulfonylmethylbenzene |
InChI |
InChI=1S/C8H8Br2O2S/c9-8(10)13(11,12)6-7-4-2-1-3-5-7/h1-5,8H,6H2 |
Clé InChI |
JFXRNMIMRDDPLD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CS(=O)(=O)C(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![sodium;(2S)-2-azaniumyl-3-[[(2R)-3-hexadecanoyloxy-2-hydroxypropoxy]-oxidophosphoryl]oxypropanoate](/img/structure/B11937693.png)

![3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B11937708.png)





![4-{[({2,2,2-Trichloro-1-[(3,4-dimethoxybenzoyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid](/img/structure/B11937746.png)
![(Z,2S)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyoctadec-9-enamide](/img/structure/B11937751.png)

![2-[2-[(2R)-2-methyl-2,3-dihydroindol-1-yl]-2-oxoethyl]-4-morpholin-4-yl-1H-pyrimidin-6-one](/img/structure/B11937769.png)
